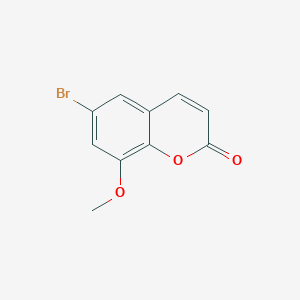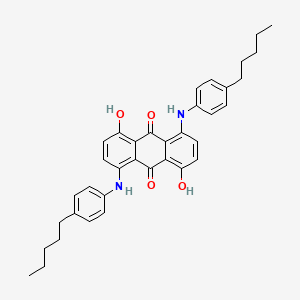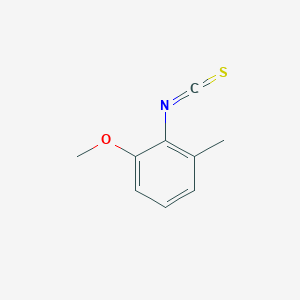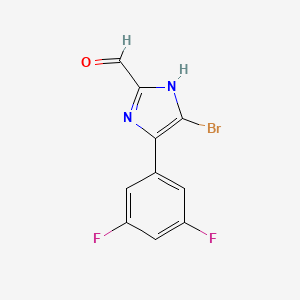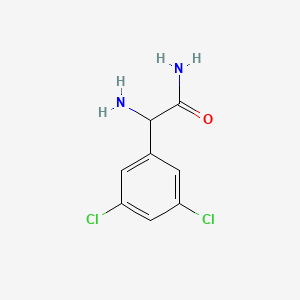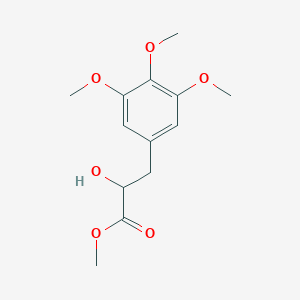![molecular formula C12H10ClN3 B15335754 2-Amino-9-chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B15335754.png)
2-Amino-9-chloro-5,6-dihydrobenzo[h]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32632749 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its strong photoluminescent properties, which make it useful in various biomedical applications, including cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32632749 typically involves the use of specific organic reactions that introduce functional groups necessary for its activity. One common method involves the reaction of dimethylamine with carbon disulfide, followed by oxidation to form the desired compound. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of MFCD32632749 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
MFCD32632749 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
MFCD32632749 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes and as a fluorescent marker in imaging techniques.
Medicine: Investigated for its potential in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of photoluminescent materials and as a component in electronic devices.
Mechanism of Action
The mechanism by which MFCD32632749 exerts its effects involves its interaction with specific molecular targets. In cancer cells, it binds to copper ions, leading to the generation of reactive oxygen species (ROS). This increase in ROS causes DNA damage and cell cycle arrest, ultimately inducing apoptosis. The compound’s ability to chelate copper ions also reduces the activity of antioxidant enzymes, further enhancing its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Dimethylamine: A precursor in the synthesis of MFCD32632749.
Carbon Disulfide: Another precursor used in the synthesis.
Sulfoxides and Sulfones: Oxidation products of MFCD32632749.
Uniqueness
MFCD32632749 is unique due to its strong photoluminescent properties and its ability to selectively induce apoptosis in cancer cells. Unlike other similar compounds, it has a dual mechanism of action involving both ROS generation and copper ion chelation, making it a promising candidate for cancer therapy.
Properties
Molecular Formula |
C12H10ClN3 |
|---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
9-chloro-5,6-dihydrobenzo[h]quinazolin-2-amine |
InChI |
InChI=1S/C12H10ClN3/c13-9-4-3-7-1-2-8-6-15-12(14)16-11(8)10(7)5-9/h3-6H,1-2H2,(H2,14,15,16) |
InChI Key |
KXDYKFZKKHQPPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=C1C=CC(=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B15335673.png)
![4,7-Bis(5-bromo-4-hexyl-2-thienyl)benzo[c][1,2,5]oxadiazole](/img/structure/B15335687.png)
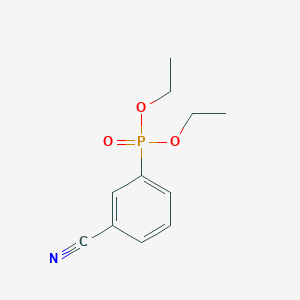
![2-Methylbenzo[f]chromen-3-one](/img/structure/B15335701.png)
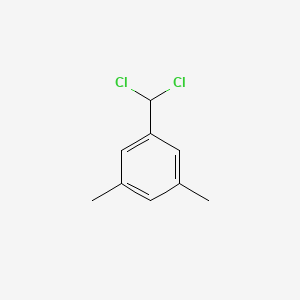
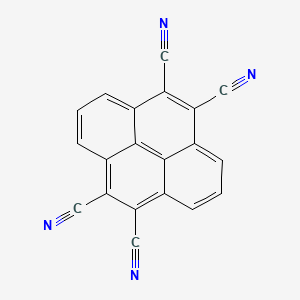
![4,9,14,19-tetrathiapentacyclo[15.3.0.02,6.07,11.012,16]icosa-1(20),2,5,7,10,12,15,17-octaene](/img/structure/B15335729.png)
